molecular formula C9H10O2S B8788591 2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol

2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol

Cat. No.: B8788591
M. Wt: 182.24 g/mol
InChI Key: IMEQHZBNJVZGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring attached to an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol typically involves the reaction of piperonal with thiol-containing reagents. One common method involves the treatment of piperonal with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

    Addition: The double bonds in the benzo[d][1,3]dioxole ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Addition: Electrophiles such as bromine (Br₂) and chlorine (Cl₂) can be used in addition reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Substitution: Various substituted derivatives depending on the reagent used.

    Addition: Halogenated derivatives of the benzo[d][1,3]dioxole ring.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d][1,3]dioxol-5-yl)ethanamine: Similar structure but with an amine group instead of a thiol group.

    2-(Benzo[d][1,3]dioxol-5-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    1-(Benzo[d][1,3]dioxol-5-yl)methanamine: Similar structure but with a methanamine group.

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows the compound to participate in specific reactions, such as disulfide bond formation, which is not possible with its amine or hydroxyl analogs.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethanethiol

InChI

InChI=1S/C9H10O2S/c12-4-3-7-1-2-8-9(5-7)11-6-10-8/h1-2,5,12H,3-4,6H2

InChI Key

IMEQHZBNJVZGIB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCS

Origin of Product

United States

Synthesis routes and methods

Procedure details

750 g of 5-(2-bromoethyl)-1,3-benzodioxole was dissolved in 1 l of ethanol, followed by the addition of 312 g of thiourea. The mixture was heated under reflux on a boiling water bath for 2 hours and cooled, followed by the addition of a solution of 300 g of sodium hydroxide in 1 l of water. The obtained mixture was heated under reflux on a boiling water bath for 45 minutes and cooled, followed by the addition of 3 l of water. The obtained mixture was extracted with 5 l of ethyl acetate. The extract was washed with dilute hydrochloric acid and with water until the washings became neutral, dried over anhydrous sodium sulfate and distilled at 40° C. to remove the solvent. About 570 g of a yellow oil was obtained. This oil was purified by silica gel column chromatography (hexane/benzene=2:1) to obtain 310 g of the title compound as a colorless oil.
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
312 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four

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